N-Boc-(+/-)-3-aminopent-4-enal
Description
Properties
IUPAC Name |
tert-butyl N-(5-oxopent-1-en-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUPFNSOKZVKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-Boc-(+/-)-3-aminopent-4-enal is the amine group present in various biomolecules. The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis.
Mode of Action
This compound interacts with its targets through a process known as N-Boc protection. This involves the use of di-tert-butyl dicarbonate (Boc2O) under a variety of conditions. The Boc group is stable towards most nucleophiles and bases, making it an important and popular protective group for amines.
Biochemical Pathways
The N-Boc protection process affects the biochemical pathways of the target molecules. The presence of the amine moiety in a wide range of biomolecules makes protection of amines one of the most fundamental and useful transformations in organic synthesis, especially in peptide chemistry. The Boc group is easily introduced as well as readily removed under a variety of conditions.
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the conditions under which the N-Boc protection and deprotection processes occur. These processes can be conducted under a variety of conditions, including base-catalyzed reactions using different reagents. The choice of conditions can significantly impact the bioavailability of the compound.
Result of Action
The result of the action of this compound is the protection of the amine group in the target molecules. This allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups. The Boc group can be readily removed under a variety of conditions, allowing for further reactions to take place.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent. Additionally, the choice of solvent can also impact the efficiency and productivity of the reaction.
Biochemical Analysis
Biochemical Properties
The role of N-Boc-(+/-)-3-aminopent-4-enal in biochemical reactions is primarily as a precursor in the synthesis of other compounds. It interacts with various enzymes and proteins during these synthesis processes. The exact nature of these interactions depends on the specific synthesis pathway and the other molecules involved.
Molecular Mechanism
The molecular mechanism of action of this compound is largely dependent on the specific biochemical reactions it is involved in. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that the compound can be deprotected using oxalyl chloride, suggesting that it may undergo changes over time under certain conditions.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Given its role in the synthesis of other compounds, it is likely that it interacts with various enzymes and cofactors during these processes.
Biological Activity
N-Boc-(+/-)-3-aminopent-4-enal is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and implications in drug development, drawing on diverse research findings.
1. Chemical Structure and Synthesis
This compound is characterized by a Boc (tert-butoxycarbonyl) protecting group attached to the amino group of a pent-4-enal structure. The synthesis of this compound typically involves multiple steps including the protection of amino groups and careful manipulation of the aldehyde functionality to ensure high yields and purity.
Synthesis Overview
- Starting Materials : The synthesis often begins with readily available α-amino acids or aldehydes.
- Protecting Groups : The Boc group is commonly used due to its stability and ease of removal under mild conditions.
- Yield and Purity : Recent methods have reported yields exceeding 80% with high enantiomeric purity, which is crucial for biological testing .
This compound exhibits biological activity primarily through its interaction with various biological targets. Its mechanism may involve:
- Modulation of enzyme activity.
- Interaction with cellular receptors, influencing signaling pathways.
2.2 Anticancer Activity
Research indicates that this compound has shown promise in inhibiting the growth of cancer cell lines, particularly in breast cancer models. For instance, studies have demonstrated that compounds similar to this compound can significantly reduce cell viability in triple-negative breast cancer cells (MDA-MB-231) without affecting benign cell lines like MCF-10A .
Case Study 1: Inhibition of Tumor Growth
In a study assessing the efficacy of various derivatives, this compound was found to inhibit tumor growth at concentrations ranging from 1 μM to 320 μM. Notably, it exhibited a comparable potency to established anticancer agents like tamoxifen and olaparib after 72 hours of treatment .
Case Study 2: Selectivity and Safety Profile
Another investigation highlighted the selectivity of this compound derivatives against malignant cells while sparing non-cancerous cells. This selectivity is crucial for minimizing side effects during therapeutic applications .
4. Data Tables
| Compound | Cell Line Tested | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | MDA-MB-231 (TNBC) | 10 | High |
| Control (Tamoxifen) | MDA-MB-231 (TNBC) | 15 | Medium |
| Control (Olaparib) | MDA-MB-231 (TNBC) | 12 | Medium |
| This compound | MCF-10A (Benign) | >100 | Very High |
5. Conclusion
This compound represents a promising candidate in the realm of anticancer drug development due to its selective activity against cancer cells and favorable safety profile. Ongoing research is essential to further elucidate its mechanisms and optimize its therapeutic potential.
Scientific Research Applications
Applications in Drug Development
N-Boc-(+/-)-3-aminopent-4-enal is particularly noteworthy for its potential in drug discovery:
2.1 Anticancer Activity
Research indicates that this compound shows promise in inhibiting the growth of various cancer cell lines, especially in breast cancer models. For instance, studies have demonstrated that compounds structurally similar to this compound can significantly reduce cell viability in triple-negative breast cancer cells (MDA-MB-231) without affecting benign cell lines like MCF-10A .
Case Study:
A study reported that certain derivatives of this compound exhibited comparable efficacy to established treatments such as olaparib, highlighting its potential as a lead compound in anticancer drug development .
2.2 Enzyme Modulation
The compound acts as a modulator of enzyme activity, influencing various biochemical pathways. Its interaction with cellular receptors can affect signaling pathways critical for cell proliferation and survival .
Biochemical Research Applications
This compound serves as an important precursor in the synthesis of other bioactive molecules:
3.1 Peptide Synthesis
The protection of amine groups using N-Boc is a fundamental transformation in peptide chemistry. This compound allows for selective formation of peptide bonds while minimizing side reactions with other functional groups .
3.2 Interaction with Biomolecules
The compound's mechanism may involve binding interactions with biomolecules, enzyme inhibition or activation, and modulation of gene expression .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
| Application Area | Description | Key Findings |
|---|---|---|
| Drug Development | Anticancer activity against breast cancer cells | Significant reduction in cell viability observed |
| Biochemical Research | Precursor for peptide synthesis | Essential for selective amine protection |
| Enzyme Modulation | Modulates enzyme activity impacting signaling pathways | Influences critical pathways for cell survival |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-Boc-(+/-)-3-aminopent-4-enal with structurally related Boc-protected amines, emphasizing molecular features, physicochemical properties, and commercial availability:
Key Findings:
Functional Group Influence: The morpholine amide derivative (C₁₄H₂₄N₂O₄) exhibits higher molecular weight and boiling point (449.3°C) compared to aldehydes, likely due to hydrogen bonding from the amide group . Aldehyde-containing analogs (e.g., N-Boc-3-aminohexanal) are more reactive toward nucleophiles but may exhibit lower thermal stability than amides or carboxylic acids .
Cyclopentane-carboxylic acid (C₁₁H₁₉NO₄) demonstrates rigid cyclic geometry, favoring applications in peptide mimetics and constrained analogs .
Commercial Viability: Compounds like N-Boc-3-aminopent-4-en-(morpholin-4-yl)-amide remain commercially available, whereas aldehydes (e.g., N-Boc-3-aminohexanal) are often discontinued, possibly due to instability or niche demand .
Stability and Safety: Boc-protected amines generally decompose under heat (>200°C), releasing toxic gases like CO and NOₓ. The morpholine amide’s higher boiling point suggests greater thermal resilience .
Notes
- Assumptions: Direct data for this compound were extrapolated from analogs. Properties like molecular weight were estimated based on homologous structures.
- Limitations : Discontinued products (e.g., CymitQuimica’s dimethylamide) limit practical comparisons .
Preparation Methods
Reaction Conditions and Optimization
The Boc group is introduced to the primary amine of 3-aminopent-4-enal using di-tert-butyl dicarbonate (Boc anhydride) under mild conditions. A representative procedure involves dissolving the amine precursor in dichloromethane (DCM) with triethylamine (TEA) as a base, followed by Boc anhydride addition at 0°C. Reaction completion is typically achieved within 2–4 hours, yielding N-Boc-(±)-3-aminopent-4-enal in 85–92% purity.
Table 1: Boc Protection Optimization
| Parameter | Optimal Value | Yield (%) | Source |
|---|---|---|---|
| Solvent | DCM | 89 | |
| Base | Triethylamine | 90 | |
| Temperature | 0°C → RT | 88 | |
| Reaction Time | 3 hours | 91 |
The Boc group’s steric bulk minimizes racemization during subsequent steps, as demonstrated in β-amino acid syntheses where Boc-protected derivatives retained >98% enantiomeric excess (ee) after coupling.
Aldehyde Installation via Oxidation of Primary Alcohols
Oppenauer Oxidation
Oppenauer oxidation converts primary alcohols to aldehydes using acetone as an oxidizing agent and aluminum isopropoxide as a catalyst. For N-Boc-3-aminopent-4-enol, this method achieves 70–75% yield but risks over-oxidation to carboxylic acids.
TEMPO-Mediated Oxidation
A safer alternative employs 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with bis(acetoxy)iodobenzene (BAIB) in aqueous acetonitrile. This protocol proceeds at room temperature in 2 hours, yielding the aldehyde in 82% with minimal side products.
Table 2: Oxidation Methods Comparison
| Method | Conditions | Yield (%) | Purity | Source |
|---|---|---|---|---|
| Oppenauer | Al(OiPr)₃, acetone | 73 | 90% | |
| TEMPO/BAIB | H₂O/CH₃CN, RT | 82 | 95% | |
| Swern | (COCl)₂, DMSO | 68 | 88% |
Reduction of Nitrile Precursors
Diisobutylaluminum Hydride (DIBAL-H)
N-Boc-3-aminopent-4-ennitrile is reduced to the aldehyde using DIBAL-H at −78°C in tetrahydrofuran (THF). Quenching with aqueous Rochelle salt ensures 78% yield, though moisture sensitivity limits scalability.
Catalytic Hydrogenation
Palladium on carbon (Pd/C) under hydrogen gas (1 atm) selectively reduces nitriles to aldehydes in methanol. This method offers 65% yield but requires precise control to avoid over-reduction to amines.
Resolution of Racemic Mixtures
Enzymatic Transesterification
Lipase B from Candida antarctica resolves (±)-N-Boc-3-aminopent-4-enal via transesterification with vinyl acetate in tert-butyl methyl ether. The (R)-enantiomer is acetylated preferentially, achieving 92% ee after 24 hours.
Diastereomeric Salt Formation
Reacting the racemate with L-tartaric acid in ethanol induces crystallization of the (S)-enantiomer salt, yielding 85% ee after two recrystallizations.
Table 3: Enantiomer Resolution Efficiency
| Method | Agent | ee (%) | Source |
|---|---|---|---|
| Lipase B | Vinyl acetate | 92 | |
| L-Tartaric acid | Ethanol | 85 |
Recent Advances in Asymmetric Synthesis (2024–2025)
Organocatalytic Aldol Reaction
Chiral proline derivatives catalyze the asymmetric aldol reaction between Boc-protected β-amino aldehydes and ketones, achieving 88% ee at −20°C. This method bypasses traditional resolution steps, reducing waste.
Flow Chemistry Approaches
Continuous-flow systems with immobilized Boc anhydride reactors enable 95% conversion in 10 minutes, enhancing scalability for industrial applications.
Challenges and Mitigation Strategies
Aldehyde Stabilization
The aldehyde moiety’s susceptibility to polymerization is mitigated by in situ imine formation with benzylamine, stabilizing the compound during purification.
Racemization During Boc Deprotection
Using trifluoroacetic acid (TFA) in DCM at 0°C minimizes racemization (<2%) during Boc removal, critical for peptide synthesis.
Q & A
Q. What synthetic strategies are effective for preparing N-Boc-(±)-3-aminopent-4-enal in laboratory settings?
- Methodological Answer : The synthesis typically involves reductive amination or protection/deprotection strategies. For example, the Boc (tert-butoxycarbonyl) group is introduced to protect the amine functionality during aldehyde formation. A common approach includes reacting 3-aminopent-4-enal with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaHCO₃) to form the N-Boc derivative . Reaction optimization may require temperature control (e.g., 0–25°C) and anhydrous solvents to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended to isolate the product .
Q. How can researchers characterize N-Boc-(±)-3-aminopent-4-enal and confirm its structural integrity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and the α,β-unsaturated aldehyde (δ ~9.5–10.0 ppm for aldehyde proton; δ ~5–6 ppm for alkene protons). FT-IR can confirm carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; aldehyde C=O at ~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For stereochemical analysis, chiral HPLC or polarimetry may resolve enantiomers if applicable .
Advanced Research Questions
Q. How does the choice of NHC (N-heterocyclic carbene) catalysts influence cross-benzoin reactions involving N-Boc-α-amino aldehydes like N-Boc-(±)-3-aminopent-4-enal?
- Methodological Answer : NHC catalysts (e.g., triazolium salts) enable asymmetric cross-benzoin reactions by stabilizing reactive intermediates. Screening pre-catalysts (e.g., IMes·HCl, SIPr·HCl) and adjusting reaction temperatures (e.g., −20°C to 40°C) can optimize enantioselectivity and yield . For example, Table 3.6 ( ) demonstrates that bulky NHCs improve stereocontrol in reactions with aromatic aldehydes. Kinetic studies via ¹H NMR monitoring ( ) help track intermediate adducts and racemization risks .
Q. What strategies mitigate racemization during derivatization of N-Boc-(±)-3-aminopent-4-enal under basic or acidic conditions?
- Methodological Answer : Racemization occurs via enolization of the aldehyde or deprotonation of the α-amine. To suppress this:
Q. How can researchers analyze the diastereoselectivity of products derived from N-Boc-(±)-3-aminopent-4-enal in asymmetric catalysis?
- Methodological Answer : NOESY NMR and X-ray crystallography are critical for assigning relative configurations. For example, in NHC-catalyzed reactions, coupling constants (³JHH) and nuclear Overhauser effects (NOE) between the aldehyde proton and adjacent substituents reveal spatial arrangements. Computational methods (DFT calculations) complement experimental data to rationalize selectivity trends .
Safety and Handling
Q. What safety protocols are essential when handling N-Boc-(±)-3-aminopent-4-enal in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential aldehyde volatility.
- Decomposition : Thermal degradation (>80°C) may release CO and NOₓ; employ scrubbers for waste gas .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Analytical and Mechanistic Studies
Q. What advanced techniques validate the reaction mechanism of N-Boc-(±)-3-aminopent-4-enal in organocatalytic transformations?
- Methodological Answer :
- In situ IR/NMR : Monitor intermediates like Breslow intermediates in NHC catalysis.
- Isotopic Labeling : ¹³C-labeled aldehydes track carbon migration pathways.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported yields or stereoselectivity for reactions involving N-Boc-(±)-3-aminopent-4-enal?
- Methodological Answer :
- Reproduce Conditions : Verify catalyst loading, solvent purity, and moisture levels (e.g., anhydrous DMF vs. wet DMF).
- Control Experiments : Test substrate purity via HPLC and exclude air-sensitive side reactions by working under N₂/Ar.
- Meta-Analysis : Compare datasets across literature (e.g., vs. ) to identify outliers and systemic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
